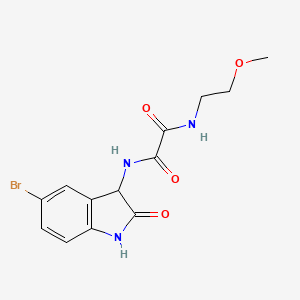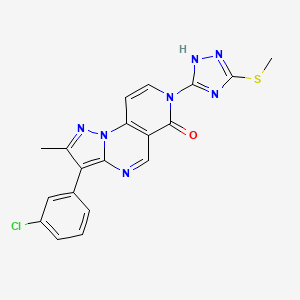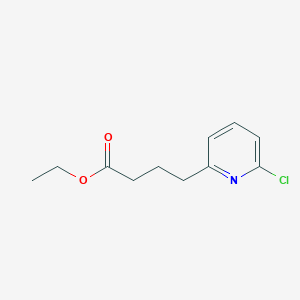
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(1,1,3,3-tétraméthyl-1,3-dihydro-2H-indén-2-ylidène)hexanoïque est un composé organique synthétique caractérisé par sa structure unique, qui comprend un fragment indène tétraméthylé
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(1,1,3,3-tétraméthyl-1,3-dihydro-2H-indén-2-ylidène)hexanoïque implique généralement les étapes suivantes :
Formation du fragment indène : Le noyau indène est synthétisé par une série de réactions à partir de précurseurs disponibles dans le commerce. Cette étape implique souvent une alkylation de Friedel-Crafts pour introduire les groupes tétraméthyles.
Formation de l’ylidène : Le dérivé indène est ensuite soumis à une réaction de Wittig pour former le groupe ylidène.
Introduction de l’acide hexanoïque :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse susmentionnées pour assurer un rendement et une pureté élevés. Cela inclut l’utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(1,1,3,3-tétraméthyl-1,3-dihydro-2H-indén-2-ylidène)hexanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ylidène en un alcane.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau du fragment indène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur sont utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d’alkyle et les nucléophiles sont utilisés dans des conditions appropriées.
Principaux produits
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation d’alcanes.
Substitution : Formation de divers dérivés indène substitués.
Applications De Recherche Scientifique
L’acide 2-(1,1,3,3-tétraméthyl-1,3-dihydro-2H-indén-2-ylidène)hexanoïque présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les résines, en raison de ses propriétés structurales uniques.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(1,1,3,3-tétraméthyl-1,3-dihydro-2H-indén-2-ylidène)hexanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d’autres protéines, modulant leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, notamment celles liées à l’inflammation, à la prolifération cellulaire et à l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
1,1,3,3-tétraméthyl-1,3-dihydro-2H-indén-2-one : Partage le noyau indène mais ne possède pas le groupe acide hexanoïque.
1,2,3,3-tétraméthyl-3H-indolium iodure : Contient une structure indène similaire avec des groupes fonctionnels différents.
1,1,3,3-triméthyl-3-phénylindane : Un autre dérivé indène avec une substitution phényle.
Unicité
L’acide 2-(1,1,3,3-tétraméthyl-1,3-dihydro-2H-indén-2-ylidène)hexanoïque est unique en raison de la présence à la fois du fragment indène tétraméthylé et du groupe acide hexanoïque, qui confèrent des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécifiques en recherche et dans l’industrie.
Propriétés
Numéro CAS |
919301-35-2 |
|---|---|
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(1,1,3,3-tetramethylinden-2-ylidene)hexanoic acid |
InChI |
InChI=1S/C19H26O2/c1-6-7-10-13(17(20)21)16-18(2,3)14-11-8-9-12-15(14)19(16,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,20,21) |
Clé InChI |
TVOPQRJICNNPJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)


![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)

![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)

![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)

